molecular formula C14H17N3O8 B15138365 [(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

Cat. No.: B15138365
M. Wt: 355.30 g/mol
InChI Key: KDWNZFQMGWEBAL-GNTIEKQASA-N
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Description

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate is a complex organic compound with a unique structure that includes a furo[3,4-d][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-d][1,3]dioxol ring system and the subsequent attachment of the hydroxyamino and oxopyrimidinyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxopyrimidinyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyamino and oxopyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the oxopyrimidinyl group can yield amino derivatives.

Scientific Research Applications

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme mechanisms or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyamino and oxopyrimidinyl groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or receptors. The compound may also interfere with cellular pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O8

Molecular Weight

355.30 g/mol

IUPAC Name

[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9?,10+,11-/m1/s1

InChI Key

KDWNZFQMGWEBAL-GNTIEKQASA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1C2[C@@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2

Origin of Product

United States

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